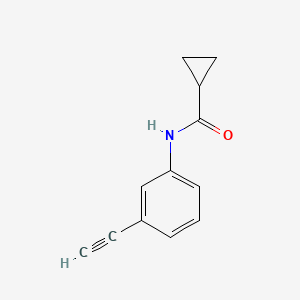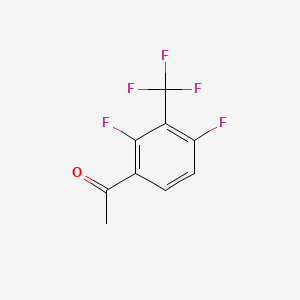
(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a methyl group, an acetylbiphenyl group, and an aminopropanoate group. The presence of the hydrochloride indicates that it is a salt of the corresponding base .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The acetylbiphenyl group would contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amino group could participate in condensation reactions, and the acetyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often exhibit strong absorption and emission properties, making them potentially useful in applications such as fluorescence sensing .Aplicaciones Científicas De Investigación
Photopolymerization
- Nitroxide-Mediated Photopolymerization : A study described the use of a compound similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride in photopolymerization. This compound, bearing a chromophore group, decomposes under UV irradiation to generate radicals, which are crucial in the photopolymerization process (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
- Creation of Fused Heterocyclic Systems : Research showed that derivatives of compounds similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate can react with N- and C-nucleophiles to produce various heterocyclic systems, which are valuable in chemical synthesis (Selič & Stanovnik, 1997).
Nonlinear Optical Materials
- Development of Nonlinear Optical Materials : A study highlighted the growth of crystals from a compound closely related to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate for use in nonlinear optics, a field relevant in laser technology and telecommunications (Rao et al., 1991).
Anticancer Drug Research
- Potential in Anticancer Drugs : In a study, amino acetate functionalized organotin(IV) complexes, which bear a resemblance to the compound , were synthesized and shown to have significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Antibacterial Activity
- Evaluation of Antibacterial Properties : Research was conducted to estimate the antibacterial activity of compounds structurally similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate. This indicates potential applications in developing new antibacterial agents (Isakhanyan et al., 2014).
Crystal Growth for Optical Applications
- Crystal Growth for Optical Use : A study focused on the growth of single crystals from a compound related to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate, which is relevant in the field of optics and materials science (Périgaud & Nicolau, 1986).
Anti-Inflammatory Activity
- Potential Anti-Inflammatory Uses : A study synthesized diastereomeric acids similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate and evaluated their anti-inflammatory activity. This suggests possible medical applications in treating inflammation (Dilber et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-3-[4-(4-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(19)18(21)22-2;/h3-10,17H,11,19H2,1-2H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZLEZYCWGMSK-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



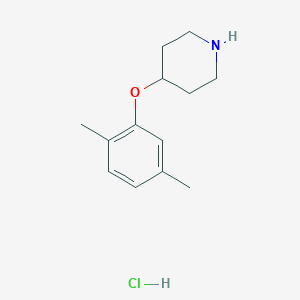

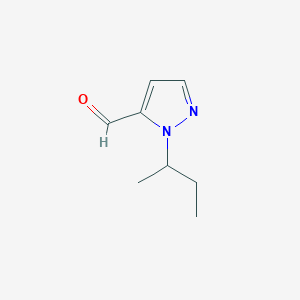

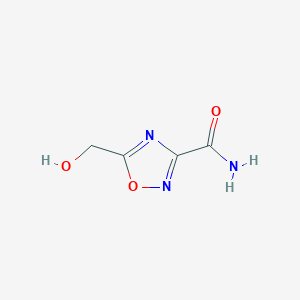
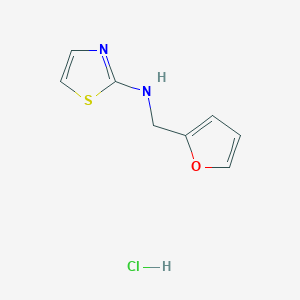
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)

